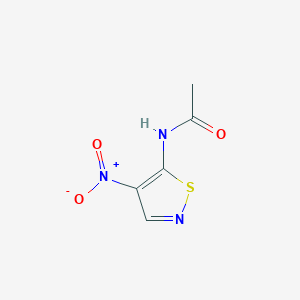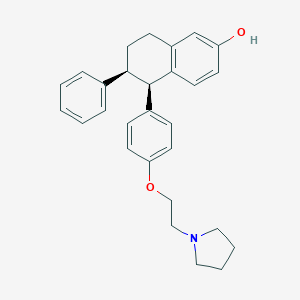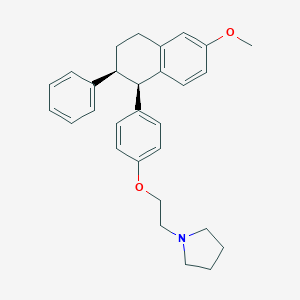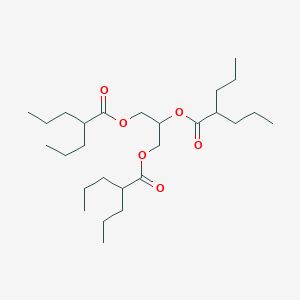
N-(4-nitro-1,2-thiazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-nitro-1,2-thiazol-5-yl)acetamide, also known as NTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NTAA is a thiazole derivative that has been synthesized through different methods and has shown promising results in different research areas.
Wirkmechanismus
The mechanism of action of N-(4-nitro-1,2-thiazol-5-yl)acetamide is not fully understood, but studies have shown that it can interact with different biological targets, including enzymes and proteins. N-(4-nitro-1,2-thiazol-5-yl)acetamide has been shown to inhibit the activity of bacterial enzymes, leading to the inhibition of bacterial growth. Additionally, N-(4-nitro-1,2-thiazol-5-yl)acetamide has been shown to inhibit cancer cell growth by inducing apoptosis and inhibiting cell proliferation.
Biochemische Und Physiologische Effekte
N-(4-nitro-1,2-thiazol-5-yl)acetamide has been shown to have different biochemical and physiological effects. In vitro studies have shown that N-(4-nitro-1,2-thiazol-5-yl)acetamide can inhibit the growth of different bacterial strains, including gram-positive and gram-negative bacteria. Additionally, N-(4-nitro-1,2-thiazol-5-yl)acetamide has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-nitro-1,2-thiazol-5-yl)acetamide is its ease of synthesis, making it readily available for different research applications. Additionally, its antimicrobial and anticancer properties make it a potential candidate for drug development. However, one of the limitations of N-(4-nitro-1,2-thiazol-5-yl)acetamide is its potential toxicity, which needs to be further studied to determine its safety for human use.
Zukünftige Richtungen
N-(4-nitro-1,2-thiazol-5-yl)acetamide has shown promising results in different research areas, and future studies can explore its potential applications further. One of the future directions is the development of N-(4-nitro-1,2-thiazol-5-yl)acetamide-based drugs for the treatment of bacterial infections and cancer. Additionally, future studies can explore the mechanism of action of N-(4-nitro-1,2-thiazol-5-yl)acetamide to gain a better understanding of its biological activity. Furthermore, studies can investigate the potential use of N-(4-nitro-1,2-thiazol-5-yl)acetamide in other fields, such as agriculture and environmental science.
Conclusion:
N-(4-nitro-1,2-thiazol-5-yl)acetamide is a thiazole derivative that has shown promising results in different research areas, including drug development, antimicrobial activity, and cancer treatment. Its ease of synthesis and potential applications make it a potential candidate for future research. However, further studies are needed to determine its safety for human use and gain a better understanding of its mechanism of action.
Synthesemethoden
N-(4-nitro-1,2-thiazol-5-yl)acetamide can be synthesized through various methods, including the reaction of 4-nitrothiazole with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 4-nitrothiazole with acetyl chloride in the presence of a base. The synthesis of N-(4-nitro-1,2-thiazol-5-yl)acetamide can also be achieved through a one-pot reaction of 4-nitrothiazole, acetic anhydride, and ammonium acetate.
Wissenschaftliche Forschungsanwendungen
N-(4-nitro-1,2-thiazol-5-yl)acetamide has been extensively studied for its potential applications in different research areas. One of the significant applications of N-(4-nitro-1,2-thiazol-5-yl)acetamide is in the development of new drugs. N-(4-nitro-1,2-thiazol-5-yl)acetamide has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, N-(4-nitro-1,2-thiazol-5-yl)acetamide has been studied for its potential use in cancer treatment, as it has shown promising results in inhibiting cancer cell growth.
Eigenschaften
CAS-Nummer |
153970-44-6 |
|---|---|
Produktname |
N-(4-nitro-1,2-thiazol-5-yl)acetamide |
Molekularformel |
C5H5N3O3S |
Molekulargewicht |
187.18 g/mol |
IUPAC-Name |
N-(4-nitro-1,2-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C5H5N3O3S/c1-3(9)7-5-4(8(10)11)2-6-12-5/h2H,1H3,(H,7,9) |
InChI-Schlüssel |
XAIQJNBBVILKCH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=NS1)[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)NC1=C(C=NS1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(1R,2S)-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol](/img/structure/B133809.png)
![3,4-Dihydro-6-methoxy-2-phenyl-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B133810.png)
![3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B133818.png)
![1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B133821.png)
![2-[2-(4-Methoxyphenyl)ethyl]benzoic acid](/img/structure/B133823.png)



